molecular formula C17H18N4O2S B4995956 1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole

1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole

Cat. No.: B4995956
M. Wt: 342.4 g/mol
InChI Key: DYRHLCTTZBGOGW-UHFFFAOYSA-N
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Description

1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole is a chemical compound with the molecular formula C17H18N4O2S and a molecular weight of 342.41542 g/mol . This compound belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-22-15-9-8-14(10-16(15)23-2)12-24-17-18-19-20-21(17)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRHLCTTZBGOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NN=NN2CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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